molecular formula C14H17NO2 B5088170 3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide

3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide

Cat. No. B5088170
M. Wt: 231.29 g/mol
InChI Key: NDZFRTPFSKCECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as TH-naphthylbutanamide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and plays a role in various physiological processes. Activation of PPARγ by 3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide leads to downstream effects, including inhibition of inflammation and cell proliferation, and promotion of cell differentiation and apoptosis.
Biochemical and Physiological Effects:
3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a key regulator of inflammation. It has also been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In addition, 3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide has been shown to protect against neurotoxicity and promote neuronal differentiation in vitro.

Advantages and Limitations for Lab Experiments

3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. However, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additional studies are needed to further elucidate its mechanism of action and optimize its pharmacological properties, such as solubility and bioavailability. Furthermore, the development of novel analogs of 3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide may lead to the discovery of more potent and selective PPARγ agonists with improved therapeutic potential.

Synthesis Methods

3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide can be synthesized through a multi-step process involving the reaction of 1-tetralone with butylamine, followed by oxidation and amidation. The final product is obtained through purification and recrystallization.

Scientific Research Applications

3-oxo-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamideutanamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.

properties

IUPAC Name

3-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(16)9-14(17)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFRTPFSKCECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC2=C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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